[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol
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Overview
Description
[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the nitrobenzyl group and the hydroxymethyl group in this compound makes it a unique derivative of indole, which can exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde and 4-nitrobenzyl bromide.
Condensation Reaction: The 1H-indole-3-carbaldehyde undergoes a condensation reaction with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the intermediate this compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Amino derivatives
Substitution: Chloro derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol serves as a key intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of indole derivatives on various biological pathways and processes.
Medicine:
Drug Development: Due to its unique structure, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol, used in various synthetic applications.
4-nitrobenzyl bromide: Another precursor, used in the synthesis of nitrobenzyl derivatives.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness:
Structural Features: The presence of both the nitrobenzyl and hydroxymethyl groups in this compound makes it unique compared to other indole derivatives.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating hydroxymethyl group, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(4-nitrophenyl)methyl]indol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10,19H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGEBMOLYKBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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